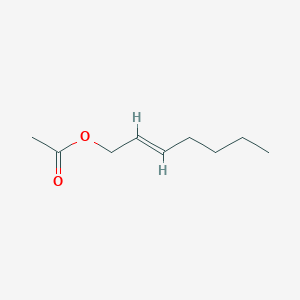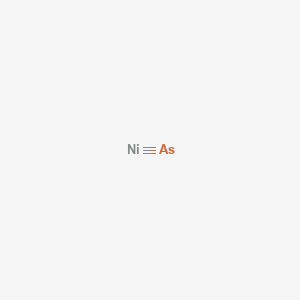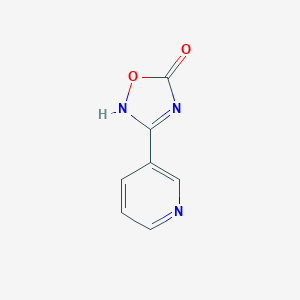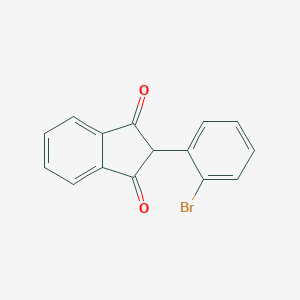
2,4-Dibromo-1-fluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Dibromo-1-fluorobenzene and related compounds often involves halogenation reactions where specific conditions are optimized to achieve the desired bromination and fluorination patterns on the benzene ring. For instance, efficient methods have been developed for the synthesis of 1,2-dibromobenzenes, which are valuable precursors for reactions based on benzynes formation, highlighting the strategic approach to introduce bromine and fluorine atoms into the aromatic ring (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of fluorinated benzenes, including this compound, is characterized by the influence of the halogen atoms on the electronic distribution within the molecule. Studies on various fluorobenzenes have shown that the presence of fluorine affects the molecule's electron density and intermolecular interactions due to its high electronegativity (Nygaard, Bojesen, Pedersen, & Rastrup-Andersen, 1968).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, serving as a precursor for the synthesis of organometallic compounds and as a reagent in nucleophilic substitution reactions. Its reactivity is significantly influenced by the presence of bromo and fluoro substituents, which can activate or deactivate the aromatic ring towards further chemical transformations (Pike, Crimmin, & Chaplin, 2017).
Physical Properties Analysis
The physical properties of this compound, such as melting and boiling points, are affected by the molecular symmetry and the nature of intermolecular interactions within the crystal structure. The presence of halogen bonds and the overall molecular geometry play crucial roles in determining the compound's state and stability at different temperatures (Dziubek & Katrusiak, 2014).
Chemical Properties Analysis
The chemical properties of this compound are largely defined by the electron-withdrawing effects of the fluorine and bromine atoms, which influence its reactivity in electrophilic aromatic substitution reactions and its role as a precursor in the synthesis of various organic and organometallic compounds. The compound's ability to participate in diverse chemical reactions makes it a versatile reagent in synthetic chemistry (Gail & Coenen, 1994).
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis : Fluorobenzenes, including derivatives like 2,4-Dibromo-1-fluorobenzene, are used in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence π-electron density donation, impacting metal center binding and facilitating their use as non-coordinating solvents or easily displaced ligands. This property is utilized in creating well-defined complexes and in C-H and C-F bond activation reactions (Pike, Crimmin, & Chaplin, 2017).
Vibrational Spectroscopy Studies : Investigations into molecules like 2-chloro-1,3-dibromo-5-fluorobenzene have been conducted using FTIR and FT-Raman spectral analysis. These studies are significant for understanding the molecular structure and behavior of such compounds (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Synthesis of Fluorinated Compounds : this compound is used in the one-pot synthesis of fluorinated compounds like para-terphenyls, showcasing its role in contemporary organic synthesis (Sharif et al., 2010).
Electrophilic Substitution Reactions : This compound is involved in electrophilic ipso substitution reactions, demonstrating its reactivity and potential in creating various substituted fluorobenzenes (Coe, Stuart, & Moody, 1998).
Crystal Structure Analysis : Studies on the crystal structures of fluorobenzenes, including compounds similar to this compound, contribute to understanding weak intermolecular interactions like C−H···F−C, valuable in materials science (Thalladi et al., 1998).
Biodegradation Research : Research on the biodegradation of difluorobenzenes, closely related to this compound, has implications for environmental chemistry and pollution control (Moreira, Amorim, Carvalho, & Castro, 2009).
Medicinal Chemistry : The reaction of 1-fluoro-2,4-dinitrobenzene, a related compound, with cysteine is investigated for its relevance in understanding the mechanism of action of certain toxicants, indicating the significance of similar compounds in pharmacology and toxicology (Burchfield, 1958).
Electrochemical Studies : Electrochemical fluorination studies of compounds like this compound provide insights into chemical reactions and product formation under electrochemical conditions (Momota, Mukai, Kato, & Morita, 1998).
Safety and Hazards
2,4-Dibromo-1-fluorobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces . Protective measures include washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
2,4-Dibromo-1-fluorobenzene is a halogenated aromatic compound Halogenated aromatic compounds are generally known to interact with various enzymes and receptors in biological systems due to their structural similarity to many biological molecules.
Mode of Action
It’s known that halogenated aromatic compounds can participate in various chemical reactions due to the presence of halogen atoms . They can undergo nucleophilic aromatic substitution reactions, where the halogen atom is replaced by a nucleophile . This property can lead to the formation of aryl halides, which are key intermediates in producing various pharmaceuticals.
Biochemical Pathways
Pharmacokinetics
Like other halogenated aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, presence of other chemicals, and specific conditions within the biological system . For instance, it’s known that the degradation rate of certain halogenated compounds can increase with temperature .
Eigenschaften
IUPAC Name |
2,4-dibromo-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDDTWHDFVYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162447 | |
| Record name | 2,4-Dibromo-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1435-53-6 | |
| Record name | 2,4-Dibromo-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-1-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1435-53-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromo-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dibromo-1-fluorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9HP36PKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



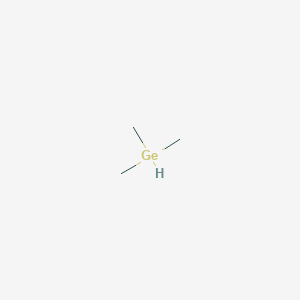
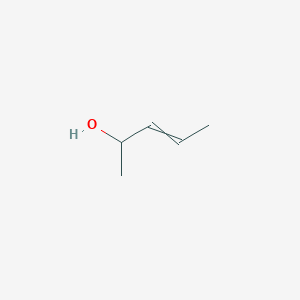


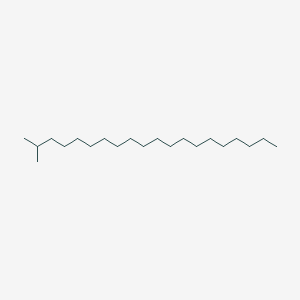

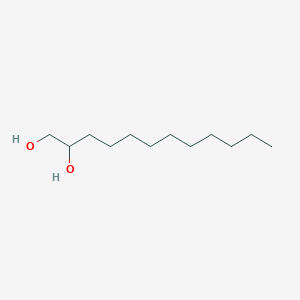

![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
